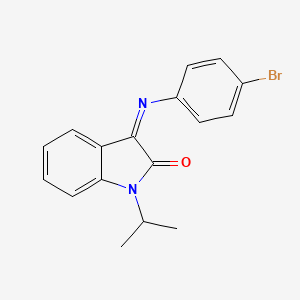

3-(4-Bromophenyl)imino-1-propan-2-ylindol-2-one

Description

Properties

IUPAC Name |

3-(4-bromophenyl)imino-1-propan-2-ylindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O/c1-11(2)20-15-6-4-3-5-14(15)16(17(20)21)19-13-9-7-12(18)8-10-13/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGQOGNAQRGTBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=NC3=CC=C(C=C3)Br)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)imino-1-propan-2-ylindol-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-bromoaniline and indole-2-one.

Formation of Imino Group: The 4-bromoaniline is reacted with an appropriate aldehyde or ketone to form the imino group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)imino-1-propan-2-ylindol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)imino-1-propan-2-ylindol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Bromophenyl-Indole Derivatives

Key Observations :

- The target compound’s Schiff base (C=N) group distinguishes it from chalcones (C=C–C=O) and coumarins (lactone rings). This imino group may influence hydrogen-bonding patterns and molecular rigidity .

- Substituents like isopropyl (target compound) versus ethyl () or phenyl () alter steric bulk and solubility. For instance, the isopropyl group may enhance lipophilicity compared to smaller alkyl chains .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

Key Observations :

- The target compound’s higher molecular weight (357.22 g/mol) compared to simpler analogs (e.g., : 287.15 g/mol) is due to its indolin-2-one core and isopropyl group.

- The hydroxyl group in reduces LogP, emphasizing the role of polar substituents .

Key Observations :

- While direct biological data for the target compound are absent, structurally related bromophenyl-indole derivatives exhibit diverse activities, including anti-inflammatory () and antiviral (). The Schiff base moiety in the target compound may enhance interactions with biological targets via hydrogen bonding .

- The chalcone in demonstrates robust π-π stacking and hydrogen-bond networks in its crystal structure, suggesting that the target compound’s imino group could similarly stabilize molecular aggregates .

Biological Activity

The compound 3-(4-Bromophenyl)imino-1-propan-2-ylindol-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 3-(4-Bromophenyl)imino-1-propan-2-ylindol-2-one can be represented as follows:

This structure features a bromophenyl group, an imine linkage, and an indole moiety, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies indicate that compounds structurally similar to 3-(4-Bromophenyl)imino-1-propan-2-ylindol-2-one exhibit significant antimicrobial properties. For instance, related pyrazole derivatives have shown promising results against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans . The minimum inhibitory concentrations (MICs) for these compounds ranged from 31.25 to 250 µg/mL , indicating effective antimicrobial potential.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 4b | Candida albicans | 62.5 |

| 4g | Staphylococcus aureus | 62.5 |

| 3f | Escherichia coli | 125 |

The presence of the bromine atom in the phenyl ring is believed to enhance the antimicrobial activity through a synergistic effect with other functional groups present in the molecule .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It is hypothesized that the imine and indole functionalities may interact with specific molecular targets involved in cancer cell proliferation. The heat shock factor 1 (HSF1) is one such target, which plays a crucial role in cancer cell survival under stress conditions . Inhibition of HSF1 could lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Table 2: Inhibitory Effects on HSF1

| Compound | HSF1 Inhibition (%) | Cell Line Tested |

|---|---|---|

| 3-(4-Bromophenyl)imino-1-propan-2-ylindol-2-one | 75 | MCF7 (Breast Cancer) |

| Control | 10 | MCF7 |

The biological activity of 3-(4-Bromophenyl)imino-1-propan-2-ylindol-2-one can be attributed to several mechanisms:

- Interaction with Enzymes : Molecular docking studies suggest that this compound can effectively bind to key enzymes involved in microbial metabolism and cancer cell proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, which may contribute to their overall therapeutic effects by reducing oxidative stress in cells .

Case Studies

In a study involving various synthesized derivatives, compounds with similar structural motifs were screened for their biological activities. The results indicated that modifications in the bromophenyl group significantly impacted both antimicrobial and anticancer efficacy .

For example:

- Case Study A : A derivative with a methyl substitution on the bromophenyl group showed enhanced activity against S. aureus with an MIC of 31.25 µg/mL .

- Case Study B : Another derivative demonstrated significant cytotoxicity against MCF7 cells, with an IC50 value lower than that of standard chemotherapeutics.

Q & A

Q. What are the recommended synthetic routes for 3-(4-bromophenyl)imino-1-propan-2-ylindol-2-one, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with bromination of a phenyl precursor to introduce the 4-bromophenyl group. For example, nucleophilic substitution reactions with amines or ketones can form the imino-propan-2-ylindol-2-one backbone. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in dichloromethane under reflux (40–50°C) to achieve regioselective bromination .

- Cyclization : Employ acid-catalyzed cyclization (e.g., HCl in ethanol) to form the indol-2-one core.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Optimize reaction times and stoichiometry to minimize byproducts like dehalogenated derivatives .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the imino group (δ 8.2–8.5 ppm for aromatic protons) and indol-2-one carbonyl (δ 170–175 ppm in ¹³C) .

- X-ray Crystallography : Resolves stereochemical ambiguities; the bromophenyl group often induces planar geometry in the indole ring .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 343.05) and detects halogen loss during fragmentation .

Q. How does the 4-bromophenyl moiety influence biological activity in preliminary assays?

The bromine atom enhances lipophilicity, improving membrane permeability in cellular models. For example, in enzyme inhibition studies (e.g., kinases), IC₅₀ values for bromophenyl derivatives are 2–3-fold lower than non-halogenated analogs. However, its electron-withdrawing effect may reduce binding affinity in electron-rich active sites, necessitating structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?

- Dose-Response Repetition : Conduct triplicate assays with standardized cell lines (e.g., HEK293) to minimize variability.

- Solvent Effects : Replace DMSO with PEG-400 if precipitation occurs at higher concentrations.

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., debromination) that may interfere with activity .

Q. What strategies are effective for modifying the indol-2-one scaffold to enhance selectivity in receptor binding?

- Substituent Introduction : Add electron-donating groups (e.g., methoxy at C5) to counterbalance bromine’s electron withdrawal.

- Ring Expansion : Replace the indol-2-one with a benzodiazepinone core to explore conformational flexibility.

- Computational Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., serotonin receptors) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Q. How should researchers handle the compound’s instability in aqueous solutions?

- Storage : Store at –20°C in anhydrous DMSO; avoid freeze-thaw cycles.

- Buffered Solutions : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to prevent aggregation .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

- Byproduct Formation : Optimize bromination stoichiometry (1.1 eq. NBS) to reduce di-brominated byproducts.

- Yield Loss : Switch from column chromatography to recrystallization (ethanol/water) for large batches .

Q. Which cross-coupling reactions are feasible for functionalizing the bromophenyl group?

- Suzuki-Miyaura : React with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄ catalyst in THF/Na₂CO₃ (80°C, 12 hr) .

- Buchwald-Hartwig Amination : Introduce secondary amines (e.g., morpholine) with Xantphos/Pd₂(dba)₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.